molecular formula C16H13NO2S B8330569 10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde

10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde

Cat. No. B8330569
M. Wt: 283.3 g/mol
InChI Key: BDHOBCLIUCKJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

10-ethylphenothiazine-3,7-dicarbaldehyde

InChI

InChI=1S/C16H13NO2S/c1-2-17-13-5-3-11(9-18)7-15(13)20-16-8-12(10-19)4-6-14(16)17/h3-10H,2H2,1H3

InChI Key

BDHOBCLIUCKJBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6.5 g (47.7 mmol) of dehydrated zinc chloride and 150 ml of toluene were added 14 ml (180.1 mmol) of N,N-dimethylformamide (DMF) and 10.0 g (44.0 mmol) of 10-ethylphenothiazine (4a). Thereto was gradually added dropwise 27.0 g (176.1 mmol) of phosphorus oxychloride at room temperature to 35° C. The resultant mixture was reacted at 73° to 78° C. for 3 days and then poured into 200 ml of water. This mixture was neutralized with sodium carbonate, stirred at 80° C. for 3 hours, and then subjected to liquid separation. The aqueous layer was extracted with ethyl acetate three times, and the resultant organic layer collected was dried with magnesium sulfate and concentrated. The residue was recrystallized from an isopropanol/ethyl acetate mixed solvent to obtain 4.96 g of 3,7-diformyl-10-ethylphenothiazine (2a). Yield, 58.7%; m.p., 132°-145° C. MS: 284 (M+), 283, 268, 254, 236, 226, 198, 154. 1H-NMR (δ; ppm in CDCl3): 1.50 (t, J=7.0.Hz, 3H), 4.00 (q, J=7.0 Hz, 2H), 6.96 (d, J=8.5 Hz, 2H), 7.58 (s, 2H), 7.65 (d, J=8.5 Hz, 2H), 9.85 (s, 2H).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.